Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)-

Description

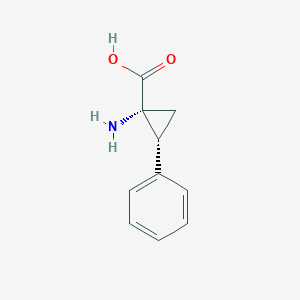

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is a chiral cyclopropane derivative characterized by a strained three-membered ring, an amino group at position 1, and a phenyl substituent at position 2. The (1R,2R) stereochemistry is critical for its structural and functional properties, influencing its interactions in biological systems and synthetic applications.

Properties

CAS No. |

129101-41-3 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m1/s1 |

InChI Key |

MRUPFDZGTJQLCH-PSASIEDQSA-N |

Isomeric SMILES |

C1[C@@H]([C@]1(C(=O)O)N)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Aromatic Precursors via the Kulinkovich Reaction

Overview:

The Kulinkovich reaction is a well-established method for synthesizing cyclopropanecarboxylic acids with high stereoselectivity. It involves the transformation of esters or carboxylic acids into cyclopropanes using titanium-based reagents.

- Starting with phenyl esters or phenylacetic acid derivatives, treatment with titanium isopropoxide (Ti(OiPr)₄) and a Grignard reagent (e.g., ethylmagnesium bromide) induces cyclopropanation.

- Enantioselective variants employ chiral ligands or auxiliaries to favor the (1R,2R) stereochemistry.

- The reaction proceeds via a titanium-carbenoid intermediate, which inserts into the aromatic substrate with stereocontrol.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | -78°C to 0°C | Maintains stereoselectivity |

| Solvent | Tetrahydrofuran (THF) | Commonly used |

| Catalyst | Titanium isopropoxide | Key reagent |

- High stereoselectivity

- Good functional group tolerance

- Requires careful control of reaction conditions

- Sensitive to moisture

Simmons-Smith Cyclopropanation of Phenyl-Substituted Alkenes

Overview:

This classical method involves the cyclopropanation of alkenes using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn).

- The phenyl-substituted alkene (e.g., styrene derivative) reacts with the carbene generated from CH₂I₂ and Zn-Cu, forming the cyclopropane ring with retention of stereochemistry.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to room temperature | To optimize stereochemistry |

| Solvent | Dichloromethane (DCM) | Common choice |

- Mild conditions

- Good stereocontrol for cis/trans isomers

- Requires pre-formed alkenes

- Less suitable for direct synthesis from carboxylic acids

Aminolysis of Cyclopropanecarboxylic Acid Derivatives

Overview:

This approach involves the synthesis of cyclopropanecarboxylic acids via aminolysis of activated esters or acid chlorides, followed by stereoselective cyclization.

- Activation of cyclopropanecarboxylic acid derivatives (e.g., acid chlorides)

- Nucleophilic attack by amines to introduce amino groups

- Intramolecular cyclization to form the (1R,2R) stereochemistry

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Thionyl chloride, oxalyl chloride | For activation |

| Solvent | DCM or pyridine | For nucleophilic substitution |

- Precise control over functionalization

- Suitable for large-scale synthesis

- Multiple steps

- Requires stereochemical control during cyclization

Industrial Synthesis via Multi-Step Pathways

Process Overview:

Large-scale production often combines the above methods with chiral resolution or asymmetric catalysis to obtain the (1R,2R) isomer with high enantiomeric purity.

- Synthesis of a racemic mixture via cyclopropanation

- Enantioselective resolution using chiral HPLC or enzymatic methods

- Final purification to isolate the desired stereoisomer

- Use of chiral catalysts (e.g., chiral palladium complexes)

- Control of reaction parameters to minimize racemization

Summary Table of Preparation Methods

| Method | Key Reagents | Stereoselectivity | Suitable for | Advantages | Limitations |

|---|---|---|---|---|---|

| Kulinkovich Reaction | Titanium reagents, Grignard | High with chiral auxiliaries | Small to medium scale | Stereoselective, versatile | Sensitive to moisture |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu | Good cis/trans control | Alkenes | Mild, efficient | Requires alkene substrate |

| Aminolysis of Derivatives | Acid chlorides, amines | Stereocontrol via chiral auxiliaries | Large scale | Precise functionalization | Multi-step process |

| Enantioselective Synthesis | Chiral catalysts | High | Industrial | High purity | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

Reduction: Reduction reactions can target the carboxylic acid group or the cyclopropane ring.

Substitution: Substitution reactions can occur at the amino group or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is a chiral compound with the molecular formula and a molecular weight of approximately 177.20 g/mol. It features a cyclopropane ring substituted with a carboxylic acid, an amino group, and a phenyl group, giving it unique structural characteristics. The (1R,2R) configuration defines its stereochemistry, which is significant for its reactivity and biological activity. This compound has applications in anticancer research, antimicrobial development, and as an intermediate in pharmaceutical synthesis .

Scientific Research Applications

Anticancer Agents

Cyclopropanecarboxylic acid derivatives show promise in inhibiting tumor growth. Antibody drug conjugates (ADCs) of N,N dialkylauristatins, directed against the target FGFR2, utilize (1S, 2R)-1-amino-2-phenylcyclopropanecarboxylic acid . FGFR2 expression is strongly associated with unfavorable outcomes in cancer patients, with studies showing its involvement in gastric, pancreatic, ovarian, cervical, lung, endometrial, esophageal, and liver cancers .

Antimicrobial Properties

Cyclopropanecarboxylic acid derivatives exhibit antimicrobial properties. 1-Amino-cyclopropane carboxylic acid derivatives function as inhibitors of pyridoxal-phosphate-dependent enzymes and are lead compounds for antibiotic drugs and antiviral agents .

Pharmaceutical Intermediates

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R) serves as a pharmaceutical intermediate . Optically active 1-amino-2-vinylcyclopropane carboxylic acid is an intermediate for therapeutic agents targeting hepatitis C . Specifically, compounds with a vinyl group at position 2 of 1-amino-cyclopropane carboxylic acid have high antiviral activity against Hepatitis C virus by inhibiting the Hepatitis C virus NS3/4A protease .

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The amino and carboxylic acid groups facilitate interactions with active sites, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, and functional groups. Key differences in molecular properties, synthesis routes, and biological activities are highlighted.

Substituted Cyclopropanecarboxylic Acids

Table 1: Structural and Molecular Comparisons

Key Observations:

- Stereochemistry : The (1R,2R) configuration distinguishes it from midalcipran (Z-configuration) and fluorinated analogs (cis-1S,2R), which exhibit distinct biological activities .

- Functional Groups : Esterification (e.g., ethyl esters in ) or salt formation (e.g., hydrochloride salts) modifies solubility and stability .

Key Observations:

- Asymmetric Synthesis : Chiral cyclopropanes often require enantioselective methods, such as Williams’ asymmetric synthesis () or borohydride reductions () .

- Modifications : Esterification (e.g., ethyl esters) and salt formation (e.g., hydrochlorides) are common strategies to enhance bioavailability .

Biological Activity

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is a chiral compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 177.20 g/mol. Its structure includes a cyclopropane ring, a carboxylic acid group, an amino group, and a phenyl group, which contribute to its biological properties and reactivity.

Analgesic and Anti-inflammatory Properties

Research indicates that (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid exhibits significant analgesic and anti-inflammatory activities. The compound interacts with specific receptors in the central nervous system, suggesting mechanisms for pain relief and modulation of inflammatory responses. In animal models, it has shown efficacy comparable to established analgesics.

Antidepressant Potential

A series of derivatives related to cyclopropanecarboxylic acids have been synthesized and evaluated for antidepressant activity. Notably, certain derivatives demonstrated greater activity than traditional antidepressants like imipramine and desipramine in pharmacological tests. This suggests that compounds derived from (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid may serve as promising candidates for further development in treating depression .

The biological activity of (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid can be attributed to its ability to modulate neurotransmitter systems. Computational models have predicted various interactions with receptors involved in pain perception and mood regulation. These interactions are essential for understanding the compound's potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for producing (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid:

- Cyclization Reactions : Utilizing precursors like 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids.

- Chiral Resolution : Techniques such as asymmetric synthesis to obtain the desired stereochemistry.

These methods highlight the importance of stereochemistry in influencing the compound's biological activity .

Study on Antidepressant Activity

In a study evaluating various cyclopropanecarboxylic acid derivatives, it was found that specific configurations exhibited notable antidepressant effects in animal models. The most promising candidate was identified as midalcipran, which is currently undergoing clinical trials .

Interaction Studies

Molecular docking studies have been performed to assess the binding affinity of (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid with various biological targets. These studies indicated strong interactions with key receptors involved in pain modulation and neurotransmitter uptake .

Comparative Analysis with Similar Compounds

The uniqueness of (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid lies in its specific stereochemistry combined with its cyclopropane structure. A comparative analysis with similar compounds reveals differences in binding affinities and biological activities:

| Compound Name | Binding Affinity (ΔG kcal/mol) | Activity |

|---|---|---|

| (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid | -6.5 | Analgesic/Antidepressant |

| Methylcyclopropane | -3.1 | Low Activity |

| Pyrazinoic acid | -5.3 | Moderate Activity |

This table illustrates how variations in structure can significantly impact biological activity .

Q & A

Q. What are the stereoselective synthesis routes for (1R,2R)-1-amino-2-phenylcyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation via the Kulinkovich reaction or Simmons-Smith reaction, followed by enantioselective functionalization. For example, trans-cyclopropane esters (e.g., 1,1-dimethyl 2-ethylcyclopropane-1,1-dicarboxylate) can undergo aminolysis with chiral amines to introduce the amino group stereoselectively. Protecting groups like Boc (tert-butoxycarbonyl) are often used to preserve stereochemistry during subsequent reactions . Key steps include:

Q. How is the stereochemical integrity of the cyclopropane ring validated?

X-ray crystallography is the gold standard for confirming absolute configuration. For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans substituents on the cyclopropane ring. Polarimetry or circular dichroism (CD) verifies optical purity, while comparative HPLC retention times against known standards aid in stereochemical assignment .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions and cyclopropane ring strain (e.g., deshielded protons at δ 1.5–2.5 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and amino group N-H bends (~1600 cm) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., phenyl vs. dichlorophenyl) influence cyclopropane ring stability and reactivity?

Electron-withdrawing groups (e.g., dichlorophenyl in ) increase ring strain and reactivity toward nucleophilic attack, while electron-donating groups (e.g., hydroxymethyl in ) stabilize the ring. DFT calculations can model charge distribution and predict sites of electrophilic/nucleophilic reactivity. Substituent effects are quantified via Hammett σ constants or computational electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

For example, while (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid shows serotonin reuptake inhibition, the (1R,2R) configuration may lack this activity due to steric hindrance. To address discrepancies:

- Docking studies : Compare ligand-receptor binding modes using crystallographic data from related targets (e.g., monoamine transporters).

- Functional assays : Measure IC values in cell-based reuptake assays to correlate stereochemistry with activity .

Q. How can synthetic yields be improved for large-scale production without compromising enantiopurity?

- Flow chemistry : Continuous reactors minimize side reactions and enhance heat/mass transfer for cyclopropanation steps.

- Enzymatic catalysis : Lipases or transaminases achieve >99% enantiomeric excess (ee) under mild conditions .

- Design of Experiments (DoE) : Optimize parameters like solvent polarity (e.g., THF vs. DCM) and catalyst loading to maximize yield .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability, CYP450 inhibition, and hERG channel liability.

- Metabolite identification : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites on the cyclopropane ring .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for analogs with modified phenyl groups

- Step 1 : Synthesize analogs with halogenated (e.g., 3,4-difluorophenyl), alkylated (e.g., methyl), or hydroxylated phenyl substituents .

- Step 2 : Assess bioactivity (e.g., IC in enzyme inhibition assays) and correlate with steric/electronic parameters (e.g., LogP, molar refractivity).

- Step 3 : Use QSAR models to prioritize novel derivatives for synthesis .

Addressing low reproducibility in cyclopropane ring formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.